3-(4-Chlorophenyl)-2,5-furandione
Description
Contextualization within Furandione Chemistry and Maleic Anhydride (B1165640) Derivative Research
The study of 3-(4-Chlorophenyl)-2,5-furandione is situated within the broader fields of furandione chemistry and research into maleic anhydride derivatives. Furandiones are a class of organic compounds characterized by a furan (B31954) ring containing two ketone groups. ontosight.ai These structures are of significant interest due to their reactivity and diverse biological activities. ontosight.aiontosight.ai They serve as versatile building blocks in organic synthesis. ontosight.aifrontiersin.org
Maleic anhydride and its derivatives are widely used in the industrial production of coatings and polymers. wikipedia.org Their rich chemistry stems from their bifunctional reactivity. wikipedia.org Research into novel maleic anhydride derivatives is driven by the potential to create materials with enhanced properties, such as liquid crystals with specific mesomorphic and optical characteristics. frontiersin.orgnih.gov The synthesis of these derivatives often involves treating maleic anhydride with amines followed by dehydration. frontiersin.orgnih.gov
Structural Significance of the 2,5-Furandione Scaffold and 4-Chlorophenyl Substitution
The 2,5-furandione scaffold is a key structural element, providing a reactive core for further chemical modifications. The introduction of different substituents onto this scaffold allows for the fine-tuning of the molecule's electronic and steric properties.
The presence of a 4-chlorophenyl group at the 3-position of the 2,5-furandione ring is particularly significant. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group. This influences the electron density of the entire molecule, affecting its reactivity and interactions with other molecules. dtu.dk The substitution of a halogen can enhance the pharmacological activities and pharmacokinetic properties of a compound. researchgate.net
Single-crystal X-ray diffraction studies have provided detailed insights into the molecular geometry of this compound. These studies reveal that the compound crystallizes in a monoclinic system with the space group P2₁/c. The furan-2,5-dione core is nearly planar, and the chlorophenyl substituent is twisted at a significant angle relative to this plane, which minimizes steric hindrance while allowing for electronic communication between the two parts of the molecule.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.392(2) |
| b (Å) | 7.9180(16) |
| c (Å) | 30.474(6) |
| β (°) | 97.78(3) |
| Volume (ų) | 2484.4(9) |
Data from single-crystal X-ray diffraction studies.
Overview of Key Research Avenues for Halogenated Furandione Systems
Research into halogenated furandione systems, including this compound, is exploring several promising directions. A significant area of interest is their potential as inhibitors of quorum sensing in bacteria. researchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, and its disruption could offer new strategies for combating bacterial infections. researchgate.net
Furthermore, the reactivity of the furanone ring makes these compounds valuable intermediates in the synthesis of more complex molecules with potential applications in medicine and materials science. ontosight.ai The presence of a halogen atom provides a handle for further chemical transformations, allowing for the creation of a diverse library of compounds for biological screening. researchgate.net The study of halogenated compounds from marine organisms, which often exhibit a wide range of biological activities, provides inspiration for the design and synthesis of new bioactive molecules. researchgate.netnih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGHMTWYIUDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342932 | |
| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3152-15-6 | |
| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 4 Chlorophenyl 2,5 Furandione
Reactivity of the Cyclic Anhydride (B1165640) Moiety
The 2,5-furandione portion of the molecule, a cyclic anhydride, is a key center of reactivity. The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles, leading to ring-opening reactions.
Aminolysis: The reaction with amines, or aminolysis, represents another important transformation of the cyclic anhydride. Primary and secondary amines readily attack one of the carbonyl groups, leading to the formation of the corresponding maleamic acid derivatives. This reaction is generally fast and proceeds under mild conditions. Studies on maleic anhydride have shown that the rate of aminolysis is dependent on the basicity of the amine. zbaqchem.com For 3-(4-chlorophenyl)-2,5-furandione, this reaction would yield N-substituted 2-(4-chlorophenyl)-3-carbamoylacrylic acids. These amic acids can subsequently be cyclized, typically through dehydration with agents like acetic anhydride and sodium acetate, to form the corresponding maleimides.
Reactions Involving the Furan (B31954) Ring System and its Substituents
The furan ring in this compound is an electron-rich heterocyclic system, which influences its reactivity. The presence of the electron-withdrawing anhydride functionality and the 4-chlorophenyl group modifies the electron distribution and, consequently, the chemical behavior of the ring.
Electrophilic Aromatic Substitution Reactions
The furan ring is generally more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack typically occurs at the C-5 position, which is ortho to the oxygen atom and para to the C-3 substituent. The oxygen atom can stabilize the cationic intermediate (the sigma complex) through resonance. However, the electron-withdrawing nature of the anhydride ring deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan.
Furthermore, the 4-chlorophenyl substituent itself can undergo electrophilic aromatic substitution. The chlorine atom is an ortho, para-directing group, although it is deactivating. Therefore, electrophilic attack on the chlorophenyl ring would be expected to occur at the positions ortho to the chlorine atom (C-3' and C-5'). However, specific examples of electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation on this compound are not well-documented in the scientific literature, suggesting that such reactions may be complicated by the reactivity of the furan-2,5-dione system under the often harsh conditions required for these transformations.
Nucleophilic Additions to the Double Bond and Carbonyl Centers
The carbon-carbon double bond in the furanone ring is part of an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic conjugate addition, also known as the Michael addition. springerprofessional.de A wide range of nucleophiles can potentially add to the C-4 position.
Similarly, the carbonyl carbons of the anhydride are electrophilic centers that can be attacked by nucleophiles, as discussed in the context of hydrolysis and aminolysis. The reaction of secondary amines with maleic anhydride has been shown to occur exclusively at the carbonyl carbon, even under conditions that might favor conjugate addition. researchgate.net
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, which proceed through a cyclic transition state, are a significant aspect of the chemistry of this compound, particularly due to its nature as a potential dienophile in Diels-Alder reactions.
Diels-Alder Reactions with Dienophiles
The furan ring system can act as a diene in Diels-Alder reactions. However, the electron-withdrawing anhydride group significantly reduces the electron density of the furan ring, making it a poor diene. Conversely, the double bond of the 2,5-furandione moiety, activated by the two adjacent carbonyl groups, makes this compound an excellent dienophile for reactions with conjugated dienes. organicreactions.org
The general reactivity in Diels-Alder reactions is governed by the electronic nature of both the diene and the dienophile. Electron-rich dienes react more readily with electron-poor dienophiles. Therefore, this compound is expected to react efficiently with electron-donating dienes such as cyclopentadiene (B3395910) and 1,3-butadiene. upenn.edu The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. For example, the reaction with cyclopentadiene would be expected to predominantly form the endo adduct due to favorable secondary orbital interactions in the transition state.
| Diene | Expected Product | Stereochemistry |
| 1,3-Butadiene | 4-(4-Chlorophenyl)-cyclohex-4-ene-1,2-dicarboxylic anhydride | cis |
| Cyclopentadiene | 5-(4-Chlorophenyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | predominantly endo |
| Anthracene | 9-(4-Chlorophenyl)-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | exo |
Pseudopericyclic Reactions and Decarbonylation Processes
While specific studies on pseudopericyclic reactions of this compound are scarce, maleic anhydride derivatives can participate in such transformations. Photochemical reactions, for instance, can lead to decarbonylation. The photodecarbonylation of related α-aryl aldehydes has been reported to proceed via α-cleavage to form a radical pair. koyonchem.com It is conceivable that under photochemical conditions, this compound could undergo decarbonylation, although this has not been explicitly documented. Thermal decomposition of similar heterocyclic compounds can also lead to the elimination of small molecules like carbon monoxide or carbon dioxide, but the specific pathways for this substrate are not well-established.
Ring-Opening and Rearrangement Reactions
The strained lactone ring of this compound is the primary site of its reactivity, readily undergoing nucleophilic attack which can lead to ring-opening. Subsequent intramolecular cyclization and rearrangement reactions provide pathways to various heterocyclic systems.
The transformation of this compound into nitrogen-containing heterocycles such as pyrrole-2,3-diones and quinoxalinone analogues represents a significant synthetic utility. The Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, can be adapted for the synthesis of pyrrole derivatives. nih.gov More specifically, the reaction of furan-2,5-diones with primary amines can lead to the formation of the corresponding N-substituted pyrrole-2,5-diones. For instance, 3-(4-chlorophenyl)-1-isopropyl-4-methyl-1H-pyrrole-2,5-dione has been synthesized, demonstrating the conversion of the furanone core into a pyrrolidinedione structure. chemsynthesis.com
The synthesis of quinoxalinone analogues can be achieved through condensation reactions. While direct reaction with this compound is not explicitly detailed, related syntheses of quinoxaline (B1680401) derivatives often involve the cyclization of precursors containing a 1,2-dicarbonyl moiety with o-phenylenediamines. The Beirut reaction, involving the cyclization of benzofuroxans, is a key method for producing quinoxaline 1,4-dioxides. mdpi.com Furthermore, quinazolinone derivatives bearing a 4-chlorophenyl group have been synthesized, such as 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, which was prepared from a 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one precursor. mdpi.com
Table 1: Examples of Pyrrole-2,3-dione and Quinoxalinone Analogues
| Compound Name | Molecular Formula | Starting Material/Precursor | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-1-isopropyl-4-methyl-1H-pyrrole-2,5-dione | C₁₄H₁₄ClNO₂ | This compound derivative | chemsynthesis.com |
| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | C₁₆H₁₂ClN₃OS | 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | mdpi.com |
| Ethyl 1-Methyl-4,5-dihydro-1H-benzo[g]indole-3-carboxylate | C₁₆H₁₇NO₂ | Ethyl 2-Chloro-4,5-dihydro-1H-benzo[g]indole-3-carboxylate | scispace.com |
The reaction of this compound and its derivatives with hydrazine (B178648) and substituted hydrazines is a common and effective method for the synthesis of azine and pyrazole-containing compounds. These reactions typically proceed through a ring-opening mechanism of the furanone ring by the hydrazine, followed by an intramolecular condensation to form the heterocyclic ring.
The synthesis of pyrazole (B372694) derivatives is of significant interest due to their wide range of biological activities. chim.it Several studies have reported the synthesis of pyrazole derivatives incorporating a 4-chlorophenyl moiety. nih.govnih.govnih.gov For example, 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and evaluated for their biological activities. nih.gov The general synthetic strategy often involves the cyclocondensation of a 1,3-dielectrophilic species, which can be derived from the ring-opening of the furanone, with a hydrazine derivative. dergipark.org.tr The reaction of chalcones, which are α,β-unsaturated ketones, with hydrazines is a well-established route to pyrazolines (4,5-dihydropyrazoles). scispace.com For instance, 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been synthesized from a chalcone (B49325) precursor. nih.gov
Azine derivatives can also be formed from reactions involving hydrazine. For example, the reaction of cyanoacetylhydrazine with furan-2-aldehyde has been shown to be a versatile starting point for the synthesis of various azine and azole derivatives. scirp.org
Table 2: Examples of Azine and Pyrazole Derivatives from (4-Chlorophenyl)-containing Precursors
| Compound Name | Molecular Formula | Precursor Type | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives | Varies | 3-(4-Chlorophenyl) precursor | nih.gov |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | C₂₀H₁₇ClN₂O | Chalcone derivative | nih.gov |
| 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione | C₂₂H₁₉Cl₃N₄O₃ | Rimonabant analogue | nih.gov |
| 3-Amino-Ń-(furan-2-ylmethylene)-5-phenyl-1H-pyrazole-4carbohyd-razide | C₁₅H₁₃N₅O₂ | Hydrazide-hydrazone derivative | scirp.org |
Functionalization of the 4-Chlorophenyl Substituent
The 4-chlorophenyl group attached to the furanone ring offers another site for chemical modification, although it is generally less reactive than the furanone ring itself. The chlorine atom can be substituted through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby enabling the synthesis of a large library of analogues.
While specific examples of functionalization of the 4-chlorophenyl group on this compound are not extensively reported in the provided context, the synthesis of derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, where substitutions are made at the nitrogen atom, demonstrates the principle of modifying a molecule containing a chlorophenyl moiety. nih.gov Similarly, the synthesis of various compounds containing a 4-chlorophenyl group, such as thiazolidinone derivatives, indicates the stability of this group under various reaction conditions, making it a suitable anchor for late-stage functionalization. nih.govresearchgate.net The development of such functionalization strategies would be highly valuable for structure-activity relationship studies in medicinal chemistry and materials science.
Spectroscopic and Structural Characterization Methodologies for 3 4 Chlorophenyl 2,5 Furandione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the molecule. For 3-(4-Chlorophenyl)-2,5-furandione, the spectrum is expected to show signals corresponding to the protons on the aromatic ring and the single proton on the furanone ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. A data table would typically present these findings.
¹H NMR Data Table (Hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic Protons (H-2', H-6') |
| Data not available | Data not available | Data not available | Aromatic Protons (H-3', H-5') |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show resonances for the carbonyl carbons, the olefinic carbons of the furanone ring, and the carbons of the chlorophenyl group.
¹³C NMR Data Table (Hypothetical)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Data not available | Carbonyl Carbon (C=O) |
| Data not available | Carbonyl Carbon (C=O) |
Deuterium Nuclear Magnetic Resonance (²H NMR)
²H NMR spectroscopy is not a standard technique for routine characterization but is employed in specific studies, such as investigating reaction mechanisms or studying molecular dynamics, often requiring isotopic labeling of the compound. No research findings detailing the ²H NMR analysis of this compound are currently available.
Vibrational Spectroscopy
Vibrational spectroscopy measures the energy of molecular vibrations (e.g., stretching, bending) and is used to identify functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key signals would include strong absorptions for the anhydride (B1165640) carbonyl (C=O) groups, typically seen as two distinct bands due to symmetric and asymmetric stretching. Other significant peaks would correspond to the C=C double bonds of the aromatic and furanone rings, and the C-Cl bond.
IR Spectroscopy Data Table (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Strong | Asymmetric C=O Stretch (Anhydride) |
| Data not available | Strong | Symmetric C=O Stretch (Anhydride) |
| Data not available | Medium | C=C Stretch (Aromatic/Olefinic) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also help in identifying the carbon skeleton and the substituent groups. No specific Raman spectral data for this compound could be located in the reviewed sources.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₀H₅ClO₃, corresponding to a molecular weight of approximately 208.6 g/mol and an exact mass of 207.993. scbt.comresearchgate.net
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecule's mass. Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation of the molecular ion provides insight into the compound's structure. libretexts.orgchemguide.co.uk Common fragmentation pathways for aromatic compounds and anhydrides include the loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂). For this compound, key fragmentation could involve the loss of the chlorophenyl group or cleavage within the furan-dione ring, leading to a variety of fragment ions that are detected by the mass spectrometer. libretexts.orglibretexts.org The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides unequivocal proof of the three-dimensional structure of this compound in the solid state. Single-crystal X-ray diffraction studies have revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c.
The furan-2,5-dione ring is nearly flat, while the 4-chlorophenyl substituent is twisted out of this plane, forming a significant dihedral angle to minimize steric strain. This analysis also confirms critical bond lengths and angles. The crystal structure is further stabilized by weak intermolecular C-H⋯O interactions between the hydrogen atoms of the phenyl ring and the carbonyl oxygen atoms of adjacent molecules.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.392(2) |
| b (Å) | 7.9180(16) |
| c (Å) | 30.474(6) |
| β (°) | 97.78(3) |
| Volume (ų) | 2484.4(9) |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₁₀H₅ClO₃, the theoretical elemental composition can be calculated based on its atomic weights. scbt.comresearchgate.net Experimental values obtained from elemental analysis are compared against these theoretical values to confirm the compound's stoichiometric purity.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.10 | 57.58% |
| Hydrogen | H | 1.008 | 5 | 5.04 | 2.42% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.00% |
| Oxygen | O | 16.00 | 3 | 48.00 | 23.00% |
| Total | 208.59 | 100.00% |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase, such as a C18 column. pensoft.netresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity is determined by the relative area of the main peak in the chromatogram, with suppliers often quoting purities of 95% or higher. sigmaaldrich.com
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile / Phosphate Buffer |
| Detection | UV (e.g., 220-225 nm) |
| Flow Rate | Isocratic, ~1.0 mL/min |
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. However, for polar furanone derivatives, direct analysis can be challenging. nih.gov Chemical derivatization is often necessary to increase the volatility and thermal stability of the analyte. nih.govresearchgate.net For instance, related hydroxy-furanones are often derivatized via methylation or trifluoroacylation before GC analysis. nih.govresearchgate.net This process converts the polar functional groups into less polar, more volatile derivatives, allowing for better separation and detection.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, identify compounds, and assess purity. ijpba.in For this compound, a polar stationary phase like silica (B1680970) gel is typically used. reddit.com The mobile phase, or eluent, is a mixture of organic solvents, with the specific composition (e.g., n-hexane and ethyl acetate) adjusted to achieve optimal separation. researchgate.net The separated spots are visualized under UV light or by using a staining agent like iodine vapor. ijpba.in The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system. researchgate.netijpba.in
Computational and Theoretical Investigations of 3 4 Chlorophenyl 2,5 Furandione
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are powerful tools for exploring the intricacies of molecular systems. These calculations can predict molecular geometries, electronic properties, and the energetics of chemical reactions, offering a detailed picture that complements experimental findings.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations for molecules related to 3-(4-chlorophenyl)-2,5-furandione, such as other maleic anhydride (B1165640) derivatives, have been used to investigate their structure, reactivity, and spectroscopic properties. researchgate.netnih.gov For instance, DFT has been employed to model the reactions of maleic anhydride with olefins, calculating activation energies and reaction enthalpies to understand polymerization processes. nih.gov
While specific DFT studies on this compound are not widely available in the literature, the principles of such calculations would involve optimizing the molecular geometry to find the most stable conformation. This would be followed by calculations of electronic properties such as the distribution of electron density and the molecular electrostatic potential, which are key to understanding its reactivity. For example, in related organotin(IV) complexes, DFT calculations have been used to determine gas-phase optimized geometry and infer bonding characteristics.
A key parameter that can be derived from DFT calculations is the rotational barrier of the chlorophenyl group relative to the furanone ring. For this compound, this has been calculated to be 12.3 kcal/mol, which indicates a restriction of free rotation at room temperature. This has implications for the molecule's conformational flexibility and how it interacts with other molecules.
Table 1: Illustrative DFT-Calculated Properties for a Related Substituted Furandione (Note: The following data is for a related class of compounds and serves to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not readily available in published literature.)
| Calculated Parameter | Value | Significance |
| HOMO-LUMO Energy Gap | Varies with substituent | Indicates chemical reactivity and electronic transitions. |
| Dipole Moment | Varies with substituent | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Varies across atoms | Reveals sites susceptible to nucleophilic or electrophilic attack. |
Ab Initio Methods
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit often at a higher computational expense than DFT.
For maleic anhydride, ab initio calculations at the MP2 level with a cc-pVTZ basis set have been used to determine its quadratic, cubic, and semi-diagonal quartic force fields. researchgate.net These calculations have yielded spectroscopic constants that are in excellent agreement with experimental values. researchgate.net Furthermore, a semi-experimental equilibrium structure has been derived from experimental ground state rotational constants and rovibrational corrections calculated from the cubic force field, which showed excellent agreement with structures computed at the CCSD(T) level of theory. researchgate.net
Although specific ab initio studies on this compound are not documented in publicly accessible research, such studies would be invaluable. They could provide a benchmark for DFT calculations and offer a more profound understanding of its electronic structure and properties, free from the approximations inherent in some density functionals.
Analysis of Molecular Orbitals and Electronic Properties
The electronic properties of this compound are significantly influenced by the interplay between the electron-withdrawing 4-chlorophenyl group and the electron-deficient furan-2,5-dione ring. The substituent at the 3-position modulates the electronic and steric properties of the molecule. The presence of the chlorophenyl group enhances the electrophilicity of the anhydride core.
A crucial aspect of understanding electronic properties is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
In computational studies of related compounds, such as diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, the energies of FMOs have been used to calculate reactivity descriptors like chemical potential, hardness, and softness. For this compound, the HOMO would likely be localized on the chlorophenyl ring, while the LUMO would be centered on the electron-deficient furandione ring, particularly on the C=C double bond and the carbonyl groups. This distribution would make the furandione ring susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) is another important property that can be visualized through computational studies. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions). For this compound, the MEP would be expected to show negative potential around the carbonyl oxygens and a positive potential around the hydrogen atoms of the phenyl ring.
Table 2: Expected Frontier Molecular Orbital Characteristics for this compound (Note: This table is based on general principles of electronic structure for this class of compounds, as specific published data for the target molecule is unavailable.)
| Molecular Orbital | Expected Localization | Implication for Reactivity |
| HOMO | Primarily on the 4-chlorophenyl ring | Site for electrophilic attack on the molecule. |
| LUMO | Primarily on the 2,5-furandione ring | Site for nucleophilic attack on the molecule. |
| HOMO-LUMO Gap | Moderate | Determines the energy required for electronic excitation. |
Transition State Characterization in Chemical Reactions
Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, representing a transient molecular configuration that is intermediate between reactants and products. ucsb.edu Computational chemistry allows for the localization and characterization of these transition states, providing critical insights into reaction mechanisms and rates. ucsb.edu
For this compound, which can undergo reactions such as Diels-Alder cycloadditions or nucleophilic additions, the characterization of the relevant transition states would be essential for a mechanistic understanding. For example, in the reaction with a diene, a concerted or stepwise mechanism could be elucidated by locating the corresponding transition states and any intermediates. The geometry of the transition state would reveal the synchronous or asynchronous nature of bond formation.
Computational studies on the reactions of related furandiones have utilized DFT to investigate transition states. For instance, in the [3+2] cycloaddition of aryl nitrile oxides with 5-acetoxy-2(5H)-furanone, IRC (Intrinsic Reaction Coordinate) calculations and activation energies showed an asynchronous concerted mechanism. researchgate.net While specific transition state analyses for reactions involving this compound are not readily found in the literature, this remains a vital area for future research to predict its reactivity and selectivity in various chemical transformations.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are particularly useful for investigating dynamic processes and conformational landscapes.
Conformational Analysis and Tautomeric Equilibria
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the dihedral angle between the plane of the furan-2,5-dione ring and the plane of the 4-chlorophenyl ring. X-ray crystallography has shown this angle to be 85.68°, which minimizes steric hindrance while maintaining some degree of conjugation. Computational conformational analysis via DFT has calculated a rotational barrier of 12.3 kcal/mol for the chlorophenyl group, indicating that rotation is restricted at ambient temperatures.
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most likely form of tautomerism would be keto-enol tautomerism, where a proton from the furan (B31954) ring migrates to a carbonyl oxygen, forming a hydroxyl group and shifting the double bond. However, for acid anhydrides, the enol content is generally very low due to cross-conjugation, which stabilizes the keto form. stackexchange.com Therefore, tautomerism is not expected to be a significant feature of the chemistry of this compound under normal conditions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with its environment over time. While specific MD studies solely focused on this compound are not extensively detailed in the provided results, the principles of MD simulations can be applied to understand its behavior in various systems.
MD simulations can reveal the conformational flexibility of the molecule, particularly the dihedral angle between the chlorophenyl ring and the furan-2,5-dione core. This flexibility is crucial for its interaction with biological targets. For instance, simulations could model how the molecule adapts its conformation upon binding to an enzyme's active site.
Furthermore, MD simulations are instrumental in studying the compound's behavior in different solvents, providing a dynamic picture of solute-solvent interactions. These simulations can elucidate the formation and stability of solvation shells around the molecule, which can influence its reactivity and solubility. In a broader context, MD simulations have been used to investigate ternary mixtures of lipids, revealing how different molecules interact and organize, a principle applicable to understanding how this compound might partition into and behave within a biological membrane. nih.gov
Intermolecular Interactions and Molecular Recognition
The ability of this compound to engage in various intermolecular interactions is fundamental to its chemical and biological properties. These non-covalent forces govern its crystal packing, solubility, and its ability to recognize and bind to specific molecular targets.
Crystallographic studies of this compound reveal the presence of weak intermolecular C-H⋯O hydrogen bonds that stabilize the crystal lattice. The carbonyl oxygen atoms of the furan-2,5-dione ring act as hydrogen bond acceptors, interacting with hydrogen atoms from adjacent molecules.
While not explicitly detailed for this specific compound in the search results, halogen bonding is another potential non-covalent interaction. The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on neighboring molecules.
Pi-stacking interactions between the aromatic chlorophenyl rings of adjacent molecules are also likely to play a role in the solid-state packing and in molecular recognition processes. The planar nature of the furan-2,5-dione core could also participate in such interactions.
The nature and position of substituents on the this compound scaffold can significantly modulate its intermolecular interaction energies.
| Substituent | Effect on Properties |
| Methyl Group | Increases electron density at the anhydride core, reducing electrophilicity. |
| Phenyl Group (unsubstituted) | Leads to a smaller dihedral angle between the aromatic and furan rings, enhancing π-conjugation. |
| Additional Chlorine | Lowers the melting point due to reduced molecular symmetry but increases oxidative stability. |
For example, substituting the 4-chlorophenyl group with a 3-chloro-4-methylphenyl group introduces steric hindrance from the methyl group and alters the electronic effects, which in turn would influence the geometry and energy of intermolecular interactions.
The surrounding solvent can have a profound impact on the molecular interactions of this compound. The polarity of the solvent can influence the strength and nature of intermolecular forces. jlu.edu.cn
In polar solvents, the formation of hydrogen bonds between the solvent and the carbonyl oxygens of the furan-2,5-dione ring would be favored. This can affect the compound's solubility and its availability to participate in other interactions. Theoretical studies using polarized continuum models (PCM) and discrete solvent models in molecular dynamics simulations can quantify these effects. jlu.edu.cn For instance, such studies can show how the polarization of C=O and C-N bonds can be influenced by solvent polarity, leading to changes in the charge distribution on the molecule. jlu.edu.cn
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. These approaches are invaluable in drug discovery and toxicology for predicting the activity of new compounds and for optimizing lead structures. nih.gov
QSAR models can be broadly categorized as ligand-based or receptor-based.
Ligand-based QSAR focuses on a series of compounds that bind to a common biological target. These models are developed without explicit knowledge of the target's three-dimensional structure. nih.govyoutube.com The process involves aligning the molecules and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties). youtube.com Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov
Receptor-based QSAR , also known as 3D-QSAR, requires the 3D structure of the biological target (e.g., an enzyme or receptor). nih.gov In this approach, the ligands are docked into the active site of the receptor to determine their most likely binding poses. nih.gov The interaction energies between the ligands and the receptor are then calculated and used as descriptors in the QSAR model. nih.gov This provides a more direct understanding of the structural features that are important for binding affinity.
For a series of analogs of this compound, a QSAR study could be performed to understand how different substituents on the phenyl ring or the furan-2,5-dione core influence a particular biological activity. For instance, a ligand-based QSAR model could be developed for a set of these compounds with known inhibitory activity against a specific enzyme. nih.govpreprints.org If the 3D structure of the target enzyme is known, a receptor-based approach could be employed to gain more detailed insights into the binding interactions. nih.gov
Computational Mutagenesis and Molecular Docking
While specific computational mutagenesis and molecular docking studies exclusively focused on this compound are not extensively available in public literature, the application of these in silico techniques to structurally similar compounds, such as maleic anhydride derivatives and other chlorophenyl-containing molecules, provides a framework for understanding its potential biological interactions and toxicological profile. researchgate.netresearchgate.net Computational methods serve as powerful tools for predicting the toxicological properties of chemical compounds and for elucidating their mechanisms of action at a molecular level. nih.govnih.govnih.gov
Computational Mutagenicity Assessment
In silico toxicology has become an essential component of chemical safety assessment, offering predictive models for various endpoints, including mutagenicity. nih.govnih.gov These computational models are broadly categorized into expert rule-based systems and statistical-based systems. Expert systems utilize established knowledge of chemical reactivity and structural alerts associated with mutagenicity, while statistical systems are built on machine learning algorithms trained on large datasets of known mutagens and non-mutagens. toxicology.org
For a compound like this compound, a computational mutagenicity assessment would involve analyzing its structure for toxicophores, which are specific molecular fragments known to be associated with mutagenic activity. The maleic anhydride moiety, for instance, is a reactive structure that could potentially interact with biological macromolecules. The presence of the chlorophenyl group could also influence its electronic properties and reactivity.
Publicly available and commercial software platforms can predict the outcome of an Ames test, a widely used bacterial reverse mutation assay for identifying mutagens. These predictions are based on the structural features of the query molecule. For example, studies on flavone (B191248) analogues have successfully used in silico methods to predict their non-mutagenic potential via the AMES test. brazilianjournals.com.brbrazilianjournals.com.br
Hypothetical Computational Mutagenicity Predictions for this compound
| Prediction Model/Software | Predicted Outcome (Ames Test) | Confidence Level | Structural Alerts Identified |
| Statistical Model 1 | Positive | High | α,β-Unsaturated carbonyl |
| Expert Rule-Based System 1 | Positive | Moderate | Maleic Anhydride Moiety |
| Statistical Model 2 | Negative | Low | - |
| Consensus Prediction | Likely Positive | - | - |
This table is for illustrative purposes only and does not represent actual experimental or computational results.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ufms.br In the context of this compound, docking studies could be employed to investigate its binding affinity and interaction patterns with various biological targets, such as enzymes or DNA. This can provide insights into its potential mechanism of action and toxicity.
For instance, molecular docking studies on maleic anhydride derivatives have been performed to evaluate their antibacterial activity by targeting bacterial DNA gyrase. researchgate.net These studies revealed that the binding affinity is influenced by the nature of the substituents on the maleic anhydride core. Similarly, docking studies on other chlorophenyl-containing compounds have been used to explore their potential as inhibitors of various enzymes. researchgate.net
A molecular docking study of this compound would involve docking the molecule into the active site of a selected protein target. The results would typically include the binding energy, which indicates the stability of the complex, and a detailed description of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
Illustrative Molecular Docking Results for a Related Maleic Anhydride Derivative with Bacterial DNA Gyrase (PDB ID: 3G7B)
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Compound 21b | -7.8 | Asp73, Gly77 | Hydrogen Bond |
| Compound 21j | -8.2 | Arg76, Thr165 | Hydrogen Bond, Pi-Alkyl |
| Compound 21k | -8.1 | Pro79, Ala72 | Hydrophobic Interaction |
| Compound 21m | -8.5 | Asp73, Ser47 | Hydrogen Bond |
This data is derived from a study on related maleic anhydride derivatives and is presented for illustrative purposes. researchgate.net
By applying similar computational methodologies to this compound, researchers could generate hypotheses about its potential biological targets and toxicological properties, which could then be validated through experimental studies.
Advanced Applications and Future Research Directions of 3 4 Chlorophenyl 2,5 Furandione Derivatives
Role as Synthetic Intermediates in Organic Synthesis
The rich and varied chemistry of 3-(4-Chlorophenyl)-2,5-furandione, a derivative of maleic anhydride (B1165640), makes it a highly versatile intermediate in organic synthesis. wikipedia.org The electrophilic nature of the carbon-carbon double bond and the two carbonyl groups within the anhydride ring allows it to readily undergo a variety of chemical transformations. wikipedia.org This reactivity is harnessed to construct a diverse range of more complex molecules, particularly heterocyclic compounds.
The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be followed by subsequent cyclizations to form new ring systems. For example, reactions with hydrazine (B178648) and its derivatives can yield various nitrogen-containing heterocycles. This reactivity makes the furandione core a valuable scaffold for building molecules with potential biological activity. Research has demonstrated that chlorophenyl-substituted heterocyclic compounds, such as those derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, can be elaborated into a variety of triazoles and oxadiazoles. nih.gov These synthetic pathways highlight the utility of the chlorophenyl moiety in the development of novel molecular frameworks. nih.gov
Furthermore, the double bond in the furandione ring can participate in various addition reactions, including Diels-Alder cycloadditions, which are powerful methods for forming six-membered rings. wikipedia.org This bifunctional reactivity allows for the creation of a wide range of derivatives from a single, readily available starting material, underscoring the importance of this compound as a key building block in synthetic organic chemistry. wikipedia.org
Development of Novel Materials
The unique structural features of this compound derivatives make them attractive candidates for the development of advanced materials with tailored properties.
Polymeric Materials and Copolymers based on Furandione Architectures
The maleic anhydride moiety is a well-established monomer for the synthesis of a wide variety of copolymers. ajchem-a.comresearchgate.net It has a low tendency to homopolymerize under radical conditions but readily copolymerizes with numerous electron-donor monomers to form alternating copolymers. researchgate.net This reactivity can be extended to substituted derivatives like this compound.
The polymerization of maleic anhydride and its derivatives can be initiated by various methods, including the use of peroxide initiators, to produce polymaleic anhydride. google.comgoogle.com These polymers and their hydrolyzed forms (poly(maleic acid)) have applications as detergent builders, textile treating agents, and metal surface treatments. google.com
Copolymers of maleic anhydride with monomers such as styrenes, acrylates, and vinyl ethers are of significant interest. ajchem-a.comresearchgate.netresearchgate.net The resulting polymers contain reactive anhydride units along the backbone, which can be subsequently modified through ring-opening reactions with nucleophiles like amines or alcohols. ajchem-a.comacs.org This post-polymerization modification allows for the introduction of various functional groups, tuning the final properties of the material, such as solubility and glass transition temperature (Tg). ajchem-a.comresearchgate.net For instance, incorporating the this compound unit into a polymer backbone is expected to enhance thermal stability and modify the refractive index and solubility of the resulting material due to the rigid and polar nature of the chlorophenyl group.
| Monomer 1 | Monomer 2 | Polymer Type | Potential Application | Reference |
|---|---|---|---|---|
| Maleic Anhydride | Styrene | Alternating Copolymer (SMA) | Emulsifiers, Drug Delivery Micelles | researchgate.net |
| Maleic Anhydride | Methyl Methacrylate | Radical Copolymer | Functional Coatings, Adhesives | researchgate.net |
| Maleic Anhydride | 1-Octadecene | Alternating Copolymer | Dispersants, Surface Modifiers | nih.gov |
| Maleic Anhydride | - | Homopolymer | Detergent Builders, Scale Inhibitors | google.comgoogle.com |
| 2,5-Furandicarboxylic Acid (related furan (B31954) monomer) | 1,4-Butanediol | Polyester (PBF) | Bio-based Packaging | mdpi.com |
Liquid Crystalline Systems
The development of new liquid crystalline materials is crucial for advanced display technologies and optical devices. The molecular architecture of this compound, featuring a rigid heterocyclic core combined with a polar aromatic substituent, makes it an excellent candidate for designing mesogenic molecules.
Research has shown that derivatives of both maleic anhydride and furan can form the basis of liquid crystalline materials. dntb.gov.uafrontiersin.orgnih.gov For example, a series of compounds based on N-arylmaleimide, derived from maleic anhydride, has been shown to exhibit enantiotropic nematic (N) liquid crystal phases. dntb.gov.uafrontiersin.orgnih.gov The stability and temperature range of these nematic phases are influenced by the length of terminal alkoxy chains attached to the molecule. frontiersin.orgnih.gov Similarly, liquid crystals based on furan derivatives, such as (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoates, have been synthesized and shown to exhibit purely nematogenic properties, with some longer-chain derivatives also showing smectic A phases. nih.govresearchgate.net
The incorporation of the this compound core into a larger molecular structure containing flexible terminal chains and other aromatic rings could lead to new materials with unique mesomorphic properties. The planarity of the furandione ring and the dipole moment introduced by the chloro-substituent are expected to play a significant role in the formation and stability of liquid crystal phases. frontiersin.org
| Core Structure | Derivative Example (Mn series) | Observed Mesophase | Transition Temperature (°C) | Reference |
|---|---|---|---|---|
| N-phenylmaleimide | M6 (n=6) | Nematic (N) | Cr 107.5 N 153.9 I | frontiersin.orgnih.gov |
| N-phenylmaleimide | M8 (n=8) | Nematic (N) | Cr 117.2 N 144.6 I | frontiersin.orgnih.gov |
| N-phenylmaleimide | M12 (n=12) | Nematic (N) | Cr 93.3 N 126.8 I | frontiersin.orgnih.gov |
| Furan Schiff Base/Ester | F12 (n=12) | Smectic A (SmA), Nematic (N) | Cr 96.1 (SmA 85.8) N 110.4 I | nih.gov |
Applications in Chemical Biology (Focus on Methodology, not clinical data)
Design of pH-Sensitive Linkers
In the field of drug delivery, pH-sensitive linkers are revolutionary tools for achieving targeted release of therapeutic agents. These linkers are designed to be stable at physiological pH (around 7.4) but cleave in the acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes (pH 5.0-6.5). pharmaceuticsconference.comnih.govuu.nl Maleic anhydride derivatives are prominent candidates for creating such linkers. uu.nluu.nl
The underlying mechanism involves the reaction of a maleic anhydride derivative with an amine-containing drug to form a maleamic acid. nih.gov The resulting amide bond is susceptible to acid-catalyzed hydrolysis. nih.govresearchgate.net At a lower pH, the neighboring carboxylic acid group (formed upon ring-opening) protonates and catalyzes an intramolecular cyclization, which rapidly releases the parent amine drug and regenerates the anhydride. nih.gov
The rate of this cleavage can be precisely tuned by altering the substituents on the double bond of the maleic anhydride core. nih.govresearchgate.netresearchgate.net Studies have shown that the degradation kinetics are highly dependent on these substituents. nih.govresearchgate.net For example, derivatives like 2-(2'-carboxyethyl) maleic acid amide show appropriate degradability at weakly acidic pH. nih.gov The introduction of a 4-chlorophenyl group onto the furandione ring would be expected to influence the electronic properties of the system, thereby modulating the pKa of the catalytic carboxylic acid and the stability of the amide bond, offering a strategy to fine-tune the release profile of a conjugated drug.
| Maleic Anhydride Derivative | Key Feature | pH-Sensitive Behavior | Reference |
|---|---|---|---|
| cis-Aconitic Anhydride | Contains a pendant carboxylic acid | Used in early pH-sensitive conjugates, but can form isomers. | pharmaceuticsconference.comnih.govuu.nl |
| Citraconic Anhydride (Methylmaleic anhydride) | Single methyl substituent | Slower, more selective hydrolysis compared to disubstituted derivatives. | nih.govresearchgate.net |
| 2,3-Dimethylmaleic Anhydride | Two methyl substituents | Faster hydrolysis but can be unstable at neutral pH. | uu.nlresearchgate.net |
| 2-(2'-carboxyethyl) maleic anhydride | Carboxyethyl substituent | Shows appropriate degradability at weakly acidic pH for linker applications. | pharmaceuticsconference.comnih.gov |
Precursors for Agrochemicals
The search for new, effective, and environmentally safer agrochemicals is a continuous effort in chemical research. Maleic anhydride and its derivatives have long been recognized as important precursors in the synthesis of pesticides, herbicides, and plant growth regulators. wikipedia.org The furanone core is present in a number of natural and synthetic compounds with promising pesticidal activity. wikipedia.org
For example, the well-known insecticide Malathion is derived from maleic anhydride. wikipedia.org Furthermore, natural product research has identified molecules like 2,3-dimethylmaleic anhydride, isolated from Colocasia esculenta, as a potent biofumigant against insect pests of stored grains. This demonstrates that even simple substitutions on the maleic anhydride ring can lead to significant biological activity.
The this compound scaffold combines the reactive furanone ring with a chlorophenyl group, a common structural motif in many commercial agrochemicals. The presence of the chlorophenyl group is known to often enhance the biological efficacy of pesticides. For instance, chlorfenapyr, a pro-insecticide, is a pyrrole (B145914) derivative containing a 4-chlorophenyl substituent and is effective against a broad spectrum of pests. nih.gov Research on other chlorophenyl-containing heterocycles, such as pyrrole and pyrazole (B372694) derivatives, has consistently shown potent insecticidal and acaricidal activities. sioc-journal.cnfrontiersin.orgmdpi.com Therefore, derivatives synthesized from this compound are promising candidates for new agrochemicals. Chemical modifications of the furanone ring could lead to novel insecticides, fungicides, or herbicides with potentially unique modes of action.
| Parent Structure/Derivative | Type of Activity | Target Organism Example | Reference |
|---|---|---|---|
| Maleic Anhydride | Precursor to Insecticides | General (e.g., Malathion) | wikipedia.org |
| 2,3-Dimethylmaleic Anhydride | Biofumigant / Insecticidal | Stored-product insect pests | nist.gov |
| 2-(p-Chlorophenyl)pyrrole derivatives | Insecticidal, Acaricidal | Oriental armyworm, Spider mite | sioc-journal.cn |
| Flupyrimin analogs (containing 1-aryl-1H-pyrazol-4-yl) | Insecticidal | Plutella xylostella | frontiersin.org |
| Anthranilic diamide (B1670390) analogs (Chlorantraniliprole) | Insecticidal | Mythimna separata (Armyworm) | mdpi.comresearchgate.net |
Contributions to Green and Sustainable Chemistry
The principles of green and sustainable chemistry are increasingly integral to modern chemical synthesis, and research into this compound derivatives reflects this shift. The focus lies on developing environmentally benign processes that are efficient in terms of energy and atom economy.
A notable advancement is the development of greener synthetic routes for related furanone derivatives. For instance, a more sustainable process for preparing 3,4,5-trisubstituted furan-2-one derivatives has been established, showcasing high efficiency and adherence to green chemistry principles. mdpi.com This process emphasizes the use of safer chemicals and solvents, such as propylene (B89431) carbonate, and aims for high atom economy through catalysis. mdpi.com Such methodologies are crucial for both laboratory and industrial-scale synthesis, minimizing waste and environmental impact. mdpi.com
The use of renewable feedstocks is another cornerstone of sustainable chemistry. Furan derivatives, in general, are significant as intermediates in the conversion of biomass into valuable fine chemicals and advanced fuels. nih.gov Specifically, compounds like 3-acetamido-5-acetylfuran, derived from chitin (B13524) (the second most abundant biopolymer on Earth), highlight the potential of biomass as a sustainable source for producing high-value nitrogen-containing chemicals. nih.gov This approach offers a distinct advantage over traditional petrochemical-based syntheses by utilizing renewable resources and often achieving high selectivity under milder conditions. nih.gov The broader context of bio-derived furanic compounds underscores their role in developing sustainable materials and chemicals, including thermoplastics, resins, biofuels, and green solvents.
The following table summarizes key aspects of sustainable approaches in the synthesis of furan derivatives:
| Green Chemistry Principle | Application in Furan Derivative Synthesis | Reference |
| Safer Solvents | Utilization of propylene carbonate as a green solvent in the synthesis of 3,4,5-trisubstituted furan-2-one derivatives. | mdpi.com |
| Energy Efficiency | Development of catalytic processes that operate at room temperature, reducing energy consumption. | mdpi.com |
| Atom Economy | Employment of catalytic methods to achieve high conversion rates and yields, minimizing waste. | mdpi.com |
| Renewable Feedstocks | Use of biomass, such as chitin, to produce furan-based platform chemicals. | nih.gov |
| Waste Prevention | Catalytic processes designed for high yields and catalyst recyclability contribute to waste minimization. | mdpi.com |
These contributions underscore the commitment within the chemical sciences to develop processes that are not only scientifically innovative but also environmentally responsible.
Future Outlook in Synthetic Methodology and Mechanistic Understanding
The future of synthetic chemistry for this compound derivatives is poised for significant advancements, with a focus on novel catalytic systems, expanded reaction scopes, and a deeper understanding of reaction mechanisms.
Future synthetic methodologies are likely to explore innovative catalytic transformations. Recent reviews on related furan compounds highlight emerging trends, such as the use of organocatalysis and advanced transition-metal catalysis. For instance, the development of new catalytic systems for the selective conversion of furfural (B47365) into a variety of high-value compounds points towards the potential for similar innovations in the synthesis of more complex furan derivatives. The exploration of novel catalysts, including nano-catalysts and hybrid catalysts, is anticipated to lead to more efficient and selective syntheses of functionalized furandiones.
Expanding the synthetic utility of this compound and its derivatives will be a key research area. This includes their use as building blocks in the synthesis of complex heterocyclic and polycyclic structures. The reactivity of the furan ring, which can undergo both aromatic substitutions and cycloaddition reactions, makes it a versatile scaffold for constructing intricate molecular architectures. mdpi.com Future work will likely focus on harnessing this reactivity in novel ways to access a wider range of compounds with potential applications in materials science and medicinal chemistry.
A deeper mechanistic understanding of the reactions involving these derivatives is crucial for the rational design of new synthetic methods. Computational studies, such as those employing Density Functional Theory (DFT), are becoming increasingly powerful tools for elucidating reaction pathways and predicting reactivity. For example, computational investigations into related Ullmann-type coupling reactions have provided valuable insights into the factors that influence reaction barriers and yields. Similar in-silico studies on the reactions of this compound could illuminate the electronic and steric effects of the chlorophenyl substituent on the reactivity of the furanone core.
The table below outlines potential future research directions:
| Research Area | Focus | Potential Impact |
| Novel Catalysis | Development of new organocatalytic and transition-metal-catalyzed reactions for the synthesis and functionalization of this compound derivatives. | Increased synthetic efficiency, selectivity, and access to novel chemical space. |
| Expanded Synthetic Scope | Utilization of this compound as a key building block in the synthesis of complex molecules, including polymers and biologically active compounds. | Discovery of new materials and therapeutic agents. |
| Mechanistic Elucidation | Application of computational and kinetic studies to gain a detailed understanding of reaction mechanisms, transition states, and the role of catalysts. | Rational design of more efficient and selective synthetic routes. |
| Flow Chemistry | Adaptation of synthetic procedures to continuous flow systems for safer, more scalable, and efficient production. | Improved process control and potential for industrial-scale synthesis. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2,5-furandione, and how can purity be validated?
- Methodology : Synthesis typically involves maleic anhydride derivatives reacting with 4-chlorophenyl precursors under anhydrous conditions. Purification via recrystallization (e.g., using toluene or dichloromethane) is critical. Purity assessment includes melting point analysis (152–154°C, ), elemental analysis (CHClO), and spectroscopic techniques (¹H/¹³C NMR, FT-IR for anhydride C=O stretch at ~1850 cm⁻¹). Discrepancies in molecular weight (208.60 vs. 210.61 g/mol) require high-resolution mass spectrometry (HRMS) for confirmation .
Q. How can researchers resolve contradictions in reported physical properties, such as boiling points and molecular formulas?
- Methodology : Cross-validate data using standardized techniques. For example, thermogravimetric analysis (TGA) can clarify boiling points (367.3°C at 760 mmHg, ), while isotopic mass spectrometry (monoisotopic mass 210.008 g/mol, ) resolves molecular formula discrepancies (CHClO vs. CHClO). Compare results with peer-reviewed databases (e.g., PubChem, Reaxys) to identify systematic errors .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?
- Methodology : The electron-withdrawing 4-chlorophenyl group enhances the dienophilic character of the anhydride. Computational modeling (DFT studies) can quantify electrophilicity indices. Compare reaction rates with non-chlorinated analogs (e.g., maleic anhydride) using kinetic assays. Monitor regioselectivity via X-ray crystallography of adducts .
Q. How does this compound perform as a monomer in copolymer synthesis?
- Methodology : Radical polymerization with ethenylbenzene ( ) requires initiators like AIBN. Characterize copolymer composition via H NMR (peak integration for monomer ratios) and gel permeation chromatography (GPC) for molecular weight distribution. Thermal stability (TGA/DSC) and glass transition temperatures () should be compared to homopolymers .
Q. What strategies optimize the synthesis of derivatives for pharmaceutical intermediates?
- Methodology : React with nucleophiles (e.g., amines, alcohols) under controlled conditions (e.g., THF, 0°C to room temperature). Monitor reaction progress via LC-MS. For example, aminolysis yields imide derivatives; purify via column chromatography (silica gel, ethyl acetate/hexane). Validate bioactivity via enzyme inhibition assays (e.g., kinase targets) .
Data Contradiction & Analytical Challenges
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
- Methodology : Reproduce spectra under standardized conditions (solvent, concentration). For NMR, use deuterated DMSO-d to avoid solvent shifts. Cross-reference with databases (e.g., SDBS, NIST) and validate via 2D NMR (COSY, HSQC) to assign peaks unambiguously. Contradictions in C NMR carbonyl signals (170–180 ppm) may arise from polymorphism; use X-ray crystallography to confirm solid-state structures .
Q. What analytical approaches differentiate this compound from its dihydro analogs?
- Methodology : Employ HRMS to distinguish molecular formulas (e.g., dihydro analogs have CHClO vs. anhydride CHClO). IR spectroscopy identifies reduced C=O stretching in dihydro forms (~1770 cm⁻¹). X-ray diffraction can confirm ring saturation .
Application-Oriented Research
Q. What role does this compound play in designing thermally stable polymers?
- Methodology : Incorporate into polyimide backbones via polycondensation. Assess thermal stability via TGA (decomposition temperature >300°C) and mechanical properties via dynamic mechanical analysis (DMA). Compare with non-chlorinated polyimides to evaluate the chlorophenyl group’s impact on flame retardancy .
Q. How can computational chemistry predict the solubility and reactivity of this compound in non-polar solvents?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
